molecular formula C23H20N2O2S B2601948 N-benzyl-3-(4-methylphenyl)sulfonylquinolin-4-amine CAS No. 895646-64-7

N-benzyl-3-(4-methylphenyl)sulfonylquinolin-4-amine

Cat. No.: B2601948
CAS No.: 895646-64-7
M. Wt: 388.49
InChI Key: QIBOKJCYIWWNQT-UHFFFAOYSA-N
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Description

N-benzyl-3-(4-methylphenyl)sulfonylquinolin-4-amine is a useful research compound. Its molecular formula is C23H20N2O2S and its molecular weight is 388.49. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Methods

Innovative synthesis methods involving N-benzyl-3-(4-methylphenyl)sulfonylquinolin-4-amine derivatives demonstrate the compound's utility in creating complex molecular structures. For instance, a study highlighted the use of silica-supported polyphosphoric acid for synthesizing 4-substituted tetrahydroisoquinoline derivatives, showcasing an efficient synthesis route compared to conventional methods, with greater yields and shorter reaction times (Manolov, Nikolova, & Ivanov, 2013).

Antimalarial Activity

Benzene and isoquinoline sulfonamide derivatives have been synthesized and evaluated for their antimalarial properties, indicating the potential of this compound derivatives in treating malaria. These compounds displayed in vitro activity against Plasmodium falciparum, with MIC values ranging from 2-50 μg/mL, suggesting their potential as antimalarial agents (Parai, Panda, Srivastava, & Kumar Puri, 2008).

Anticancer Properties

Research into the synthesis of novel benzene and isoquinoline sulfonamide derivatives also extends to exploring their anticancer activities. Compounds synthesized from this compound and related structures have demonstrated efficacy against various cancer cell lines, indicating their potential in developing new anticancer therapies. The specific activities and mechanisms of action of these compounds provide a foundation for further research in cancer treatment (Ghorab, Alsaid, Al-Dosari, Nissan, & Al-Mishari, 2016).

Enzyme Inhibition for Therapeutic Applications

Isoquinoline derivatives show promise as enzyme inhibitors, offering potential therapeutic applications. For example, isoquinolines acting as antagonists of the P2X7 nucleotide receptor have demonstrated high selectivity for the human versus rat receptor homologues. Such specificity highlights the therapeutic potential of these compounds in targeting specific human receptors without affecting similar receptors in model organisms, paving the way for the development of targeted therapies with reduced side effects (Humphreys et al., 1998).

Properties

IUPAC Name

N-benzyl-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-17-11-13-19(14-12-17)28(26,27)22-16-24-21-10-6-5-9-20(21)23(22)25-15-18-7-3-2-4-8-18/h2-14,16H,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBOKJCYIWWNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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